Roflumilast-d4 N-Oxide is a deuterated derivative of roflumilast, a selective phosphodiesterase-4 inhibitor primarily used in the treatment of chronic obstructive pulmonary disease and other inflammatory conditions. The addition of deuterium atoms enhances its stability and facilitates precise quantification in analytical studies. This compound is classified as a stable isotope-labeled internal standard, which is crucial for pharmacokinetic studies and metabolic research.
Roflumilast-d4 N-Oxide is synthesized from the parent compound roflumilast through specific chemical modifications that introduce deuterium atoms. It falls under the category of stable isotopes and is utilized as an analytical standard in various scientific applications, including pharmacology and biochemistry. The compound's CAS number is 1794760-31-8, and it is recognized as an impurity reference material and enzyme activator in research settings .
The synthesis of Roflumilast-d4 N-Oxide involves several key steps:
Industrial synthesis follows similar routes but on a larger scale, utilizing high-purity deuterated reagents to meet research specifications.
Roflumilast-d4 N-Oxide can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific conditions employed during the reactions.
Roflumilast-d4 N-Oxide acts primarily as a selective inhibitor of phosphodiesterase-4. By binding competitively to this enzyme, it increases intracellular levels of cyclic adenosine monophosphate (cAMP). This action leads to reduced inflammation, decreased airway hyperresponsiveness, and lower mucus production in various biological systems.
The pharmacokinetics of Roflumilast indicate that it undergoes extensive first-pass metabolism via cytochrome P450 enzymes, leading to the formation of its active metabolite, Roflumilast N-oxide, which exhibits similar but reduced potency compared to the parent compound .
Roflumilast-d4 N-Oxide exhibits several notable physical and chemical properties:
These properties make it suitable for use in various laboratory settings where precise measurements are critical .
Roflumilast-d4 N-Oxide serves multiple scientific purposes:
Roflumilast-d4 N-Oxide (CAS 1794760-31-8) is a deuterium-labeled analog of the phosphodiesterase-4 (PDE4) inhibitor Roflumilast N-Oxide. Its molecular formula is C₁₇H₁₀D₄Cl₂F₂N₂O₄, with a molecular weight of 423.23 g/mol. The compound features four deuterium atoms (denoted as -d4) replacing protium atoms at specific sites, enhancing its utility in metabolic studies. The isotopic labeling occurs exclusively on the cyclopropylmethyl moiety, where all four hydrogen atoms of the cyclopropyl ring are substituted with deuterium ( [1] [4] [5]). This design preserves the core pharmacophore—N-(3,5-dichloro-1-oxidopyridin-4-yl)-4-(difluoromethoxy)-3-(cyclopropylmethoxy)benzamide—while enabling precise tracer applications.
Deuterium atoms are incorporated at the 2,2,3,3 positions of the cyclopropyl ring (Fig 1), confirmed via SMILES notation: [2H]C1([2H])C([2H])([2H])C1COC2=C(C=CC(C(NC3=C(Cl)C=[N+]([O-])C=C3Cl)=O)=C2)OC(F)F
[1] [5]. The C-D bonds confer superior metabolic stability compared to C-H bonds due to the kinetic isotope effect (KIE), which reduces bond cleavage rates by metabolic enzymes. This stability is critical for long-term tracer studies, as deuterated analogs resist hepatic degradation (e.g., via CYP3A4/1A2), prolonging detectable concentrations in biological matrices [1] [8].
Table 1: Structural Comparison of Roflumilast-d4 N-Oxide and Non-Deuterated Analog
Property | Roflumilast-d4 N-Oxide | Roflumilast N-Oxide |
---|---|---|
Molecular Formula | C₁₇H₁₀D₄Cl₂F₂N₂O₄ | C₁₇H₁₄Cl₂F₂N₂O₄ |
Molecular Weight (g/mol) | 423.23 | 419.21 |
Deuterium Positions | Cyclopropyl (2,2,3,3) | None |
CAS Number | 1794760-31-8 | 292135-78-5 |
Deuterium incorporation employs precursor-directed synthesis. The cyclopropylmethyl moiety is synthesized using deuterated cyclopropane reagents (e.g., bromomethyl-d₄-cyclopropane), which couples to 3-hydroxy-4-(difluoromethoxy)benzoic acid under phase-transfer conditions [4] [8]. Subsequent amidation with 3,5-dichloro-4-aminopyridine N-oxide yields Roflumilast-d4 N-Oxide. This route ensures isotopic purity >95% (HPLC) and deuterium enrichment ≥98% atom D, validated via LC-MS/MS [5] [10]. The deuterated compound serves as an internal standard in quantitative mass spectrometry, distinguishing endogenous metabolites from administered drugs in pharmacokinetic studies [1] [10].
Key parameters for efficient deuterium labeling include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7